

Application Notes and Protocols for Live-Cell Imaging with PF-562271 Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-00356231 hydrochloride

Cat. No.: B15579320

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Introduction

PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a critical non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction, governing essential cellular processes including cell adhesion, migration, proliferation, and survival.[4] Overexpression and activation of FAK are frequently observed in various human cancers, correlating with poor prognosis and metastatic disease. By inhibiting FAK, PF-562271 effectively disrupts these signaling pathways, leading to reduced tumor growth, invasion, and angiogenesis.[4][5]

Live-cell imaging is an indispensable tool for elucidating the dynamic cellular and molecular events affected by FAK inhibition. The use of PF-562271 in live-cell imaging studies allows for the direct visualization and quantification of its effects on cell behavior in real-time. These application notes provide detailed protocols for utilizing PF-562271 in live-cell imaging experiments to investigate its impact on cancer cell migration, invasion, and underlying signaling pathways.

Mechanism of Action

PF-562271 targets the ATP-binding pocket of FAK, preventing its autophosphorylation at tyrosine 397 (Y397).[5] This initial phosphorylation event is crucial for the recruitment and

activation of downstream signaling molecules, including Src family kinases, which further phosphorylate FAK at other sites to create a fully active signaling complex. By blocking Y397 phosphorylation, PF-562271 effectively abrogates the entire downstream signaling cascade. The inhibitor demonstrates high selectivity for FAK, with an approximately 10-fold lower potency for Pyk2 and over 100-fold selectivity against a panel of other protein kinases.[2][3]

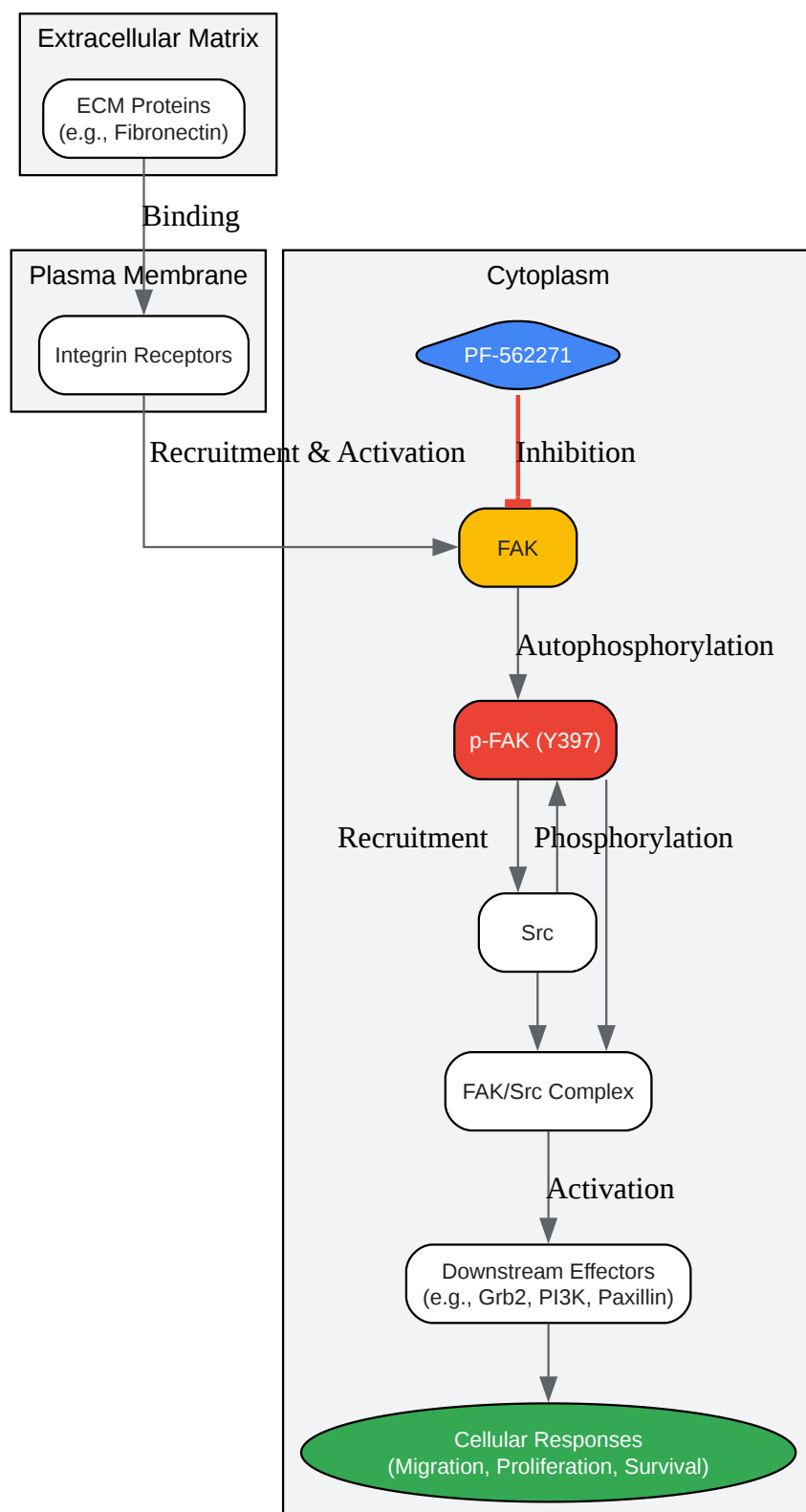
Quantitative Data Summary

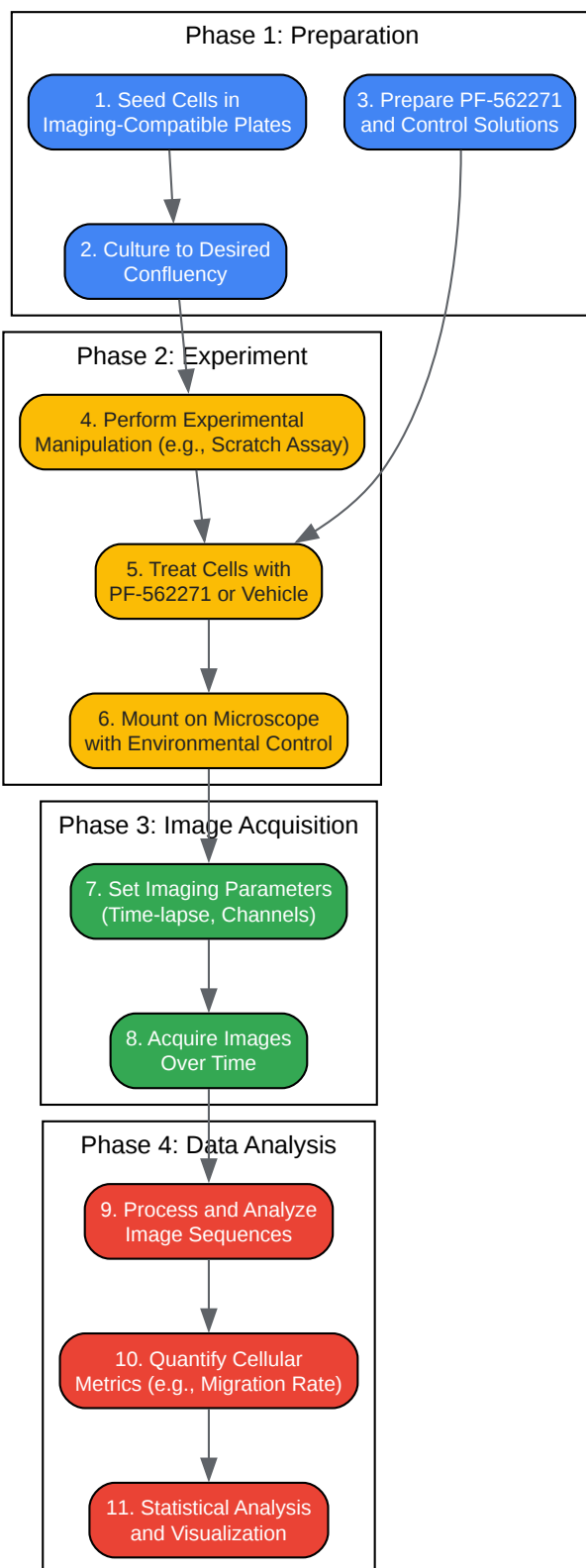
The following table summarizes the key quantitative parameters of PF-562271 activity from various in vitro and in vivo studies. This data provides a valuable reference for designing live-cell imaging experiments.

Parameter	Value	Cell/System	Reference
IC50 (FAK, cell-free)	1.5 nM	Cell-free assay	[2][3]
IC50 (Pyk2, cell-free)	~15 nM	Cell-free assay	[2][3]
IC50 (FAK phosphorylation, cell-based)	5 nM	Inducible cell-based assay	[2]
Concentration for maximal inhibition of FAK Y397 phosphorylation	0.1 - 0.3 μ M	MPanc-96 and MAD08-608 pancreatic cancer cells	[5]
Concentration for G1 arrest	3.3 μ M	PC3-M prostate cancer cells	[2]
Concentration to block bFGF-stimulated angiogenesis	1 nM	Chicken chorioallantoic membrane assay	[2]
In vivo dose for tumor growth inhibition	25 - 50 mg/kg, p.o. bid	Various xenograft models (pancreatic, prostate, lung)	[2]

Signaling Pathway

The diagram below illustrates the FAK signaling pathway and the point of inhibition by PF-562271.





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- To cite this document: BenchChem. [Application Notes and Protocols for Live-Cell Imaging with PF-562271 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579320#live-cell-imaging-with-pf-00356231-hydrochloride-treatment]

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